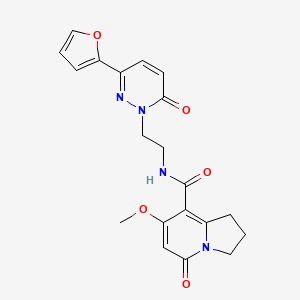

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Furan can be synthesized through various methods. One of the common methods is the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-diketones to furans .

Molecular Structure Analysis

The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . The oxygen atom and two of the carbon atoms are sp2 hybridized and form a planar ring, while the other two carbon atoms are sp3 hybridized .

Chemical Reactions Analysis

Furan can undergo a variety of chemical reactions. For example, it can be oxidized to produce maleic anhydride . It can also undergo Diels-Alder reactions with various dienophiles to produce substituted furans .

Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on similar compounds focuses on the synthesis of novel chemical structures with potential biological activity. For instance, the facile synthesis of novel compounds through the reaction of ketoesters with hydrazine, followed by intramolecular cyclization, has been reported. This methodology provides a foundation for the development of diverse chemical entities with potential pharmacological applications (Koza et al., 2013).

Antibacterial and Antioxidant Activities

Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, a study synthesized 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, demonstrating their potential in combating microbial infections and oxidative stress (Devi et al., 2010).

Antiviral Applications

Alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica 161111, including compounds with furan components, have shown activity against the influenza A virus subtype H1N1. This suggests the potential of furan-based compounds in the development of new antiviral drugs (Wang et al., 2014).

Antitumor Activity

Research into compounds with similar structures has explored their antitumor potential. For example, the study of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045) in mice showed promising activity against various tumors, suggesting the utility of structurally related compounds in cancer therapy (Stevens et al., 1987).

Bio-imaging Applications

A phenoxazine-based fluorescence chemosensor has been developed for the detection of Cd2+ and CN− ions, demonstrating the potential of furan-containing compounds in bio-imaging applications. This chemosensor was successfully used for live cell imaging and in zebrafish larvae, showcasing the versatility of these compounds in biological research (Ravichandiran et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The presence of the furan and indolizine moieties in its structure suggests that it may interact with biological targets through aromatic stacking interactions, hydrogen bonding, or covalent bonding .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Both furan and indolizine derivatives have been associated with a wide range of biological activities, suggesting that this compound could potentially influence multiple biochemical pathways .

properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5/c1-28-16-12-18(26)23-9-2-4-14(23)19(16)20(27)21-8-10-24-17(25)7-6-13(22-24)15-5-3-11-29-15/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZVCLJEGVENMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide](/img/structure/B2371489.png)

![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)

![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)